molecular formula C11H19NO4S B613304 Boc-(R)-5,5-dimethylthiazolidine-4-carboxylic acid CAS No. 117918-23-7

Boc-(R)-5,5-dimethylthiazolidine-4-carboxylic acid

Cat. No. B613304
CAS RN: 117918-23-7
M. Wt: 261.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-(R)-5,5-dimethylthiazolidine-4-carboxylic acid, also known as Boc-DMT-4-COOH, is a chiral, amino acid-based molecule that has been used in the synthesis of various peptides and peptidomimetics. It is a versatile building block for the synthesis of peptides and peptidomimetics, and has been used in a variety of laboratory experiments. The molecule has been studied extensively in the scientific community, and has been found to have numerous beneficial applications in fields such as biochemistry, physiology, and drug discovery.

Scientific Research Applications

Dual Protection of Amino Functions

The compound is used in the dual protection of amino functions. It plays a pivotal role in the synthesis of multifunctional targets as amino functions often occur in this context . The synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides are highlighted .

Peptide Synthesis

Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Boc-derivatives nicely complemented the corresponding benzyl carbamates (Cbz-compounds) which could be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia .

Solid Phase Peptide Synthesis

Boc-protection is also applied nearly from the outset of solid phase peptide synthesis for temporary protection of the α-amino group and continues to play an important role in this context in parallel with the Fmoc-group .

Deprotection

A method for N-Boc deprotection has been described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .

Green Chemistry

The compound is used in green and eco-friendly routes for the almost quantitative Boc protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols . This is done in catalyst and solvent-free media under mild reaction conditions .

Pharmacology

In pharmacology, substances like BOC-®-5,5-DIMETHYLTHIAZOLIDINE-4-CARBOXYLIC ACID have facilitated the identification of novel drug targets, the development of more effective medications, and the understanding of drug metabolism and toxicity .

properties

IUPAC Name

(2R)-5,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)7-12-6(8(13)14)11(4,5)17-7/h6-7,12H,1-5H3,(H,13,14)/t6?,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQVNKSOAYTVCV-COBSHVIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C(=O)OC(C)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(N[C@H](S1)C(=O)OC(C)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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